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molecular formula C11H15NO3S B8389778 2-(3-Methoxyphenyl)-thiomorpholine1,1-dioxide

2-(3-Methoxyphenyl)-thiomorpholine1,1-dioxide

Cat. No. B8389778
M. Wt: 241.31 g/mol
InChI Key: GHWMNRCXWOOIKH-UHFFFAOYSA-N
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Patent
US09353096B2

Procedure details

In a 150 mL round-bottomed flask, 2-(3-methoxyphenyl)-1,1-dioxo-1λ6-thiomorpholine-4-carboxylic acid tert-butyl ester (435 mg, 1.27 mmol) was combined with dichloromethane (15 ml) to give a light yellow solution. To that was added 4 mL TFA. The resultant reaction mixture was stirred at room temperature for 1 h. Reaction was complete by LCMS. Reaction mixture was concentrated in vacuo. The residue was dissolved in dichloromethane, poured onto 10% NaHCO3 and extracted 3 times with dichloromethane. Combined organic layers were washed with water, dried over Na2SO4, filtered and filtrate concentrated in vacuo to afford 2-(3-methoxyphenyl)-thiomorpholine 1,1-dioxide (252 mg) which was used as is in the next step. (M+H)+=242 m/e.
Name
2-(3-methoxyphenyl)-1,1-dioxo-1λ6-thiomorpholine-4-carboxylic acid tert-butyl ester
Quantity
435 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][S:11](=[O:15])(=[O:14])[CH:10]([C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[CH:17]=2)[CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>ClCCl>[CH3:23][O:22][C:18]1[CH:17]=[C:16]([CH:10]2[S:11](=[O:15])(=[O:14])[CH2:12][CH2:13][NH:8][CH2:9]2)[CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
2-(3-methoxyphenyl)-1,1-dioxo-1λ6-thiomorpholine-4-carboxylic acid tert-butyl ester
Quantity
435 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(S(CC1)(=O)=O)C1=CC(=CC=C1)OC
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a light yellow solution
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
ADDITION
Type
ADDITION
Details
poured onto 10% NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with dichloromethane
WASH
Type
WASH
Details
Combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1CNCCS1(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 252 mg
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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